![molecular formula C24H28N4O3S2 B2540983 (4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897482-53-0](/img/structure/B2540983.png)
(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H28N4O3S2. Detailed structural analysis would typically involve techniques such as Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 484.63. More detailed properties would typically be determined through laboratory analysis.Scientific Research Applications
Antimicrobial Activity
One area of application for derivatives of the specified compound is in the development of antimicrobial agents. Research by Patel et al. has demonstrated the synthesis of thiazolidinone derivatives, which showed promising antimicrobial activity against several bacteria and fungi strains. These compounds were synthesized through the reaction of Schiff base derivatives with 1-pyridin-2-yl-piperazine, highlighting their potential in addressing antibiotic resistance (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012; Divyesh Patel, P. Kumari, N. Patel, 2012).
Anticonvulsant Activity
Another significant application is in the development of anticonvulsant agents. Malik and Khan synthesized novel derivatives that showed potent anticonvulsant activities in the maximal electroshock (MES) test, with certain compounds exhibiting higher protective indexes than the reference drug phenytoin. This suggests a potential mechanism of action involving sodium channel blocking, which could be crucial in developing new treatments for epilepsy (S. Malik, S. Khan, 2014).
Insecticidal Activity
Compounds based on the described chemical structure have also been explored for their insecticidal properties. Ding et al. reported on piperdine thiazole compounds with notable insecticidal activities against armyworm, suggesting their utility in agricultural pest control (Chengrong Ding, Yayun Pan, Xu Yin, C. Tan, Guofu Zhang, 2019).
Anticancer Activity
Research into the anticancer properties of derivatives has also been conducted. Turov explored polyfunctional substituted 1,3-thiazoles, finding that those with a piperazine substituent exhibited significant anticancer activity across various cancer cell lines. This underscores the potential of these compounds in cancer therapy (Kostyantyn Turov, 2020).
Anti-tubercular Activity
Lastly, the synthesis and evaluation of compounds for anti-tubercular and antifungal activities have been reported, with some derivatives displaying very good efficacy. This suggests a promising avenue for developing new treatments against tuberculosis and fungal infections (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, S. Alegaon, 2013).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that this compound is not intended for human or veterinary use.
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, given that similar compounds have shown anti-inflammatory and analgesic activities . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable insights.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.
Mode of Action
The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, while others have been found to have anti-inflammatory and analgesic effects
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby preventing their growth . Other thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby reducing inflammation and pain .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on their structure and the conditions under which they are used. Some thiazole derivatives are rapidly absorbed and distributed throughout the body, while others are slowly absorbed and distributed
Result of Action
The result of the action of thiazole derivatives can vary widely. For example, some thiazole derivatives have been found to have a cytotoxic effect on tumor cells, while others have been found to have a neuroprotective effect
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other substances
properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-17-15-18(2)22-21(16-17)25-24(32-22)27-13-11-26(12-14-27)23(29)19-5-7-20(8-6-19)33(30,31)28-9-3-4-10-28/h5-8,15-16H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXYFCHINZMVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)




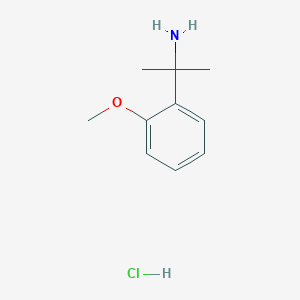
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)
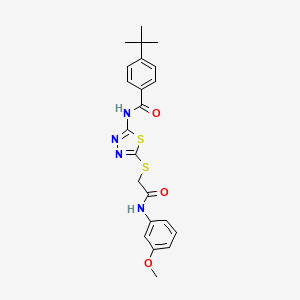
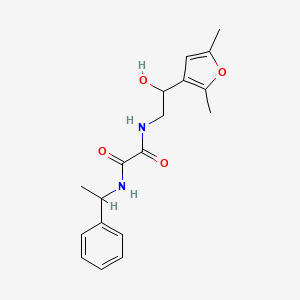
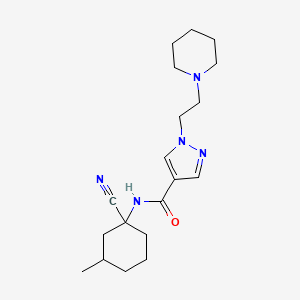
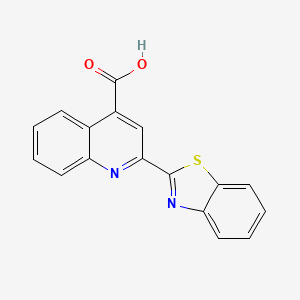
![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)
![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)